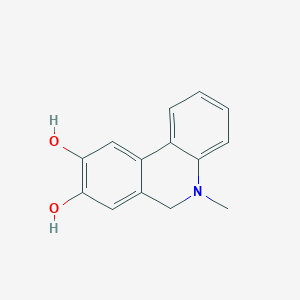
8,9-Phenanthridinediol,5,6-dihydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Phenanthridinediol,5,6-dihydro-5-methyl- is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound, and is characterized by the presence of two hydroxyl groups at positions 8 and 9, as well as a methyl group at position 5 on the dihydro-phenanthridine ring .
Preparation Methods
The synthesis of 8,9-Phenanthridinediol,5,6-dihydro-5-methyl- involves several steps. One common method includes the consecutive aryl-aryl and N-aryl coupling reactions. The process typically starts with the formation of 4-ethyl-5-methyl-8,9-dimethoxyphenanthridin-6-(5H)-one, which is then subjected to a one-pot sequence involving a palladium catalyst and tri(2-furyl)phosphine (TFP) as the ligand . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
8,9-Phenanthridinediol,5,6-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl positions, to form various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8,9-Phenanthridinediol,5,6-dihydro-5-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,9-Phenanthridinediol,5,6-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to target the DIX domain of Axin, promoting the Axin-LRP6 association and enhancing LRP6 phosphorylation . This activation of the Wnt signaling pathway can lead to various cellular responses, including cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
8,9-Phenanthridinediol,5,6-dihydro-5-methyl- can be compared with other phenanthridine derivatives, such as:
4-ethyl-5-methyl-5,6-dihydrophenanthridine-8,9-diol: Similar in structure but with an ethyl group at position 4.
8,9-dimethoxyphenanthridin-6-(5H)-one: Lacks the hydroxyl groups present in 8,9-Phenanthridinediol,5,6-dihydro-5-methyl-.
The uniqueness of 8,9-Phenanthridinediol,5,6-dihydro-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-methyl-6H-phenanthridine-8,9-diol |
InChI |
InChI=1S/C14H13NO2/c1-15-8-9-6-13(16)14(17)7-11(9)10-4-2-3-5-12(10)15/h2-7,16-17H,8H2,1H3 |
InChI Key |
ZSORNZVUSLQFTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC(=C(C=C2C3=CC=CC=C31)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
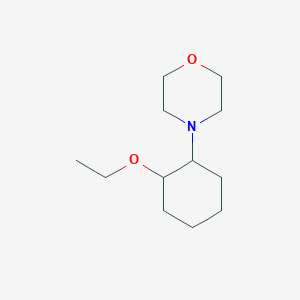
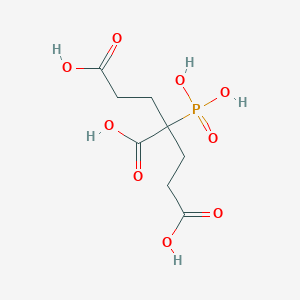
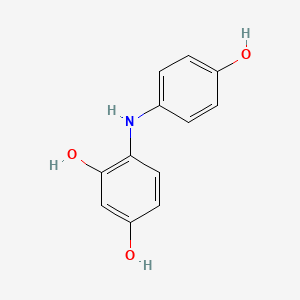
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)

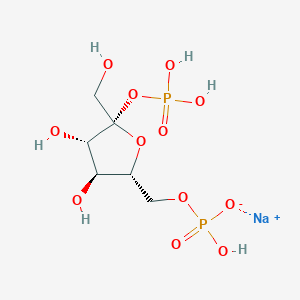
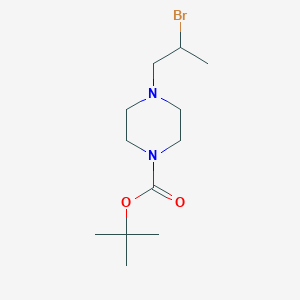
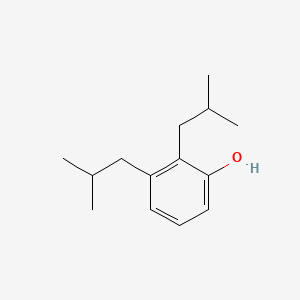
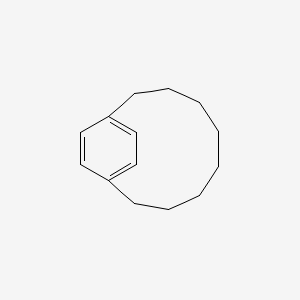

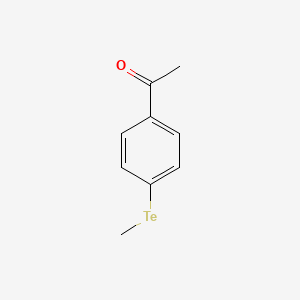
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)
